2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Physical property differentiation Crystallinity Purification

Researchers synthesizing heterocycle libraries face extra halogenation steps when using mono-bromo analogs. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS 41877-23-0) eliminates this bottleneck with two orthogonal bromine sites in one intermediate. • Enables Hantzsch cyclocondensation at α-Br, then Suzuki/Buchwald coupling at ring-Br - no extra halogenation needed. • 109-110°C mp facilitates recrystallization; density 1.991 g/cm³ supports accurate solid dispensing. • Supplied at 97% purity as yellow crystalline solid; dibromo isotopic pattern ensures unambiguous LC-MS/GC-MS identification.

Molecular Formula C8H5Br2NO3
Molecular Weight 322.94 g/mol
Cat. No. B12334896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone
Molecular FormulaC8H5Br2NO3
Molecular Weight322.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)CBr)[N+](=O)[O-]
InChIInChI=1S/C8H5Br2NO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2
InChIKeyPJZLGWYFDRNTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Heterocyclic Synthesis Building Block


2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS 41877-23-0) is a dibrominated aromatic α-bromoketone with the molecular formula C₈H₅Br₂NO₃ and a molecular weight of 322.94 g/mol [1]. It belongs to the class of α-haloacetophenone derivatives and is characterized by the simultaneous presence of an α-bromoacetyl side-chain electrophile and a ring-bromine substituent at the 5-position ortho to a nitro group on the phenyl ring. This compound exhibits a reported melting point of 109–110 °C and a predicted density of 1.991 ± 0.06 g/cm³ . It is supplied commercially as a yellow crystalline solid, typically at 97% purity . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its dual bromine sites enable sequential or orthogonal functionalization strategies .

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Why Generic Analogs Fall Short


Substituting 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone with a generic mono-brominated nitroacetophenone isomer—such as 2-bromo-2'-nitroacetophenone (CAS 6851-99-6), 2-bromo-3'-nitroacetophenone (CAS 2227-64-7), or 2-bromo-4'-nitroacetophenone (CAS 99-81-0)—introduces quantifiable differences in melting point (Δmp up to 55 °C), molecular weight (ΔMW = 78.9 g/mol, or ~32% increase), and predicted density (Δρ ≈ 0.32 g/cm³), all of which directly impact purification protocols, formulation behavior, and logistical handling [1]. More critically, the presence of the second bromine atom on the phenyl ring at the 5-position creates a structurally distinct electrophilic site that supports two sequential, orthogonal substitution reactions without the need for additional halogenation steps . In enzyme inhibition contexts, the α-bromoacetophenone pharmacophore class shows that the bromide leaving group is substantially more potent than the corresponding chloride, and that phenyl ring substitution is well-tolerated for activity modulation—meaning the specific ring-bromination pattern of this compound is not interchangeable with other substitution patterns if target engagement depends on steric or electronic fit [2]. These cumulative differences mean that substitution with a non-equivalent analog risks altered reaction yields, different impurity profiles, and loss of structure-activity relationships in downstream bioactive molecule synthesis.

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone vs. Closest Analogs: Key Differentiators


Melting Point Advantage over Regioisomeric Analogs

The target compound exhibits a melting point of 109–110 °C, which is 15–17 °C higher than its direct non-α-brominated precursor 1-(5-bromo-2-nitrophenyl)ethanone (mp 92–94 °C) , and is substantially elevated relative to positionally isomeric mono-bromo analogs: 2-bromo-2'-nitroacetophenone (mp 55–57 °C), 2-bromo-3'-nitroacetophenone (mp 90–94 °C), and 2-bromo-4'-nitroacetophenone (mp 94–100 °C) . The maximum melting point difference within the comparator set reaches 55 °C relative to the 2'-nitro isomer. This elevated melting point is consistent with the increased molecular weight (322.94 vs. 244.04 g/mol for mono-bromo analogs) and the additional dipole–dipole and halogen-bonding interactions introduced by the second bromine substituent [1].

Physical property differentiation Crystallinity Purification

Predicted Density Comparison vs. Mono-Bromo Analogs

The predicted density of 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone is 1.991 ± 0.06 g/cm³ , which is approximately 19% higher than the predicted density of the non-α-brominated precursor 1-(5-bromo-2-nitrophenyl)ethanone (1.637 ± 0.06 g/cm³) and similarly elevated relative to the 2'-nitro isomer (1.671 ± 0.06 g/cm³) . This density increase reflects the incorporation of the second bromine atom (atomic mass 79.9 Da) on the α-carbon, which raises the molecular weight from 244.04 to 322.94 g/mol—a 32.3% increase—while adding only one additional non-hydrogen atom, thereby increasing mass-per-unit-volume [1]. The density difference is relevant for gravimetric dispensing in automated synthesis platforms and for predicting crystallization behavior in multi-component mixtures.

Density differentiation Molecular packing Formulation

Dual-Electrophile Reactivity Profile

The target compound possesses two structurally and electronically distinct C–Br bonds: (i) an α-bromoacetyl group (BrCH₂–C=O) that is highly reactive toward nucleophilic substitution (SN2) due to the electron-withdrawing carbonyl and nitro groups, and (ii) a ring-bromine at the 5-position that is deactivated toward nucleophilic aromatic substitution (SNAr) by the meta relationship to the nitro group but remains available for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) [1]. This contrasts with mono-bromo analogs such as 2-bromo-4'-nitroacetophenone (CAS 99-81-0), which possess only the α-bromoacetyl electrophile—requiring a separate halogenation step to install a ring handle for further diversification . The α-bromoketone class has demonstrated broad utility in heterocycle construction, including thiazole, imidazole, and oxazole formation via Hantzsch-type cyclocondensations, and the additional ring-bromine enables direct transition-metal-catalyzed elaboration of the aryl core without de novo halogenation [2].

Orthogonal reactivity Sequential functionalization Heterocycle synthesis

Enzyme Inhibitory Potency: Bromide vs. Chloride

In a structure-activity relationship study of α-haloacetophenone derivatives as protein tyrosine phosphatase (PTP) inhibitors, bromide-substituted compounds demonstrated substantially greater inhibitory potency than their chloride counterparts against both SHP-1 and PTP1B enzymes [1]. While this study did not include 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone specifically, the class-level inference is that the α-bromoacetyl moiety is critical for covalent active-site cysteine modification, and the bromide leaving group is markedly superior to chloride. The study further established that phenyl ring modifications are well-tolerated, meaning the 5-bromo-2-nitrophenyl substitution pattern of the target compound is compatible with PTP-targeted probe design [2]. Separately, the para-nitro analog 2-bromo-1-(4-nitrophenyl)ethanone (CAS 99-81-0) has been reported with an IC₅₀ of 2.00 × 10³ nM against glycogen synthase kinase-3 beta (GSK-3β) in a radiometric kinase assay [3]. The target compound, bearing an additional ring-bromine and an ortho-nitro group, is expected to exhibit altered electronic properties (XLogP3 = 2.9 vs. ~2.0 for the para-nitro analog) that may modulate target engagement and selectivity [4].

Enzyme inhibition Structure-activity relationship PTP1B SHP-1

Lipophilicity Advantage vs. Non-Brominated Precursor

The computed XLogP3 value for 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone is 2.9 [1], compared to 2.0 for the non-α-brominated precursor 1-(5-bromo-2-nitrophenyl)ethanone and a LogP of 3.08 for the same precursor reported by Chem960 . The ~0.9 log unit increase in predicted lipophilicity relative to the precursor reflects the contribution of the α-bromomethyl group, which adds both mass and hydrophobic surface area. This logP shift places the compound closer to the optimal range (LogP 1–3) for CNS drug-likeness per Lipinski guidelines, while the precursor sits at the lower boundary. For the analogous positional isomers, the XLogP3 values are expected to be similar for the mono-bromo regioisomers (~2.0–2.5) due to comparable molecular formulas (C₈H₆BrNO₃), meaning the target compound is the most lipophilic variant among closely related nitroacetophenone building blocks [2].

Lipophilicity Drug-likeness Physicochemical profiling

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Procurement & Applications


Sequential Heterocyclic Library Synthesis

In medicinal chemistry campaigns requiring rapid construction of diversely substituted thiazole, imidazole, or oxazole libraries, 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone serves as an enabling intermediate. The α-bromoacetyl group undergoes Hantzsch-type cyclocondensation with thioureas, amidines, or amides to form the heterocyclic core (step 1), while the ring-bromine at the 5-position is preserved for subsequent Suzuki–Miyaura or Buchwald–Hartwig cross-coupling to introduce aryl, heteroaryl, or amine diversity elements (step 2) [1]. This two-step, one-intermediate strategy eliminates the need for a separate aryl halogenation step that would be required if using a mono-bromo analog such as 2-bromo-4'-nitroacetophenone . The elevated melting point (109–110 °C) of the target compound facilitates intermediate purification by recrystallization, and its higher density (1.991 g/cm³) supports accurate automated solid dispensing .

PTP Inhibitor Probe Synthesis

For research groups developing covalent PTP inhibitors targeting SHP-1, PTP1B, or related phosphatases, the α-bromoacetyl moiety provides the essential electrophilic warhead for active-site cysteine modification. The class-level SAR evidence establishes that α-bromoacetophenone bromides are significantly more potent than the corresponding chlorides [1]. The 5-bromo-2-nitrophenyl substitution pattern of this compound offers a distinct steric and electronic profile (XLogP3 = 2.9) compared to the para-nitro analog (XLogP3 ~2.0), which may be exploited to modulate isoform selectivity within the PTP family . The second bromine atom also provides a convenient handle for late-stage radiolabeling or fluorescent tagging via palladium-mediated cross-coupling, enabling the generation of chemical biology probes from a single precursor.

Chalcone Analog Synthesis via SRN1

The α-bromoacetyl group of 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone is a competent substrate for SRN1 electron-transfer chain reactions with nitronate anions, as demonstrated for related α-bromoketones derived from nitrobenzene and nitrothiophene [1]. This reactivity enables the synthesis of α,β-unsaturated ketones (chalcone analogs) bearing the 5-bromo-2-nitrophenyl motif, a substitution pattern that may confer enhanced antimicrobial activity given the established importance of nitro-substituted chalcones as antimicrobial pharmacophores . The ring-bromine substituent remains available for further diversification of the chalcone scaffold, enabling structure-activity relationship exploration beyond what is accessible from mono-bromo starting materials.

Physicochemical Reference Standard

The well-defined melting point (109–110 °C), high purity specification (97%), and characteristic dibromo isotopic pattern (M, M+2, M+4 peaks in mass spectrometry due to two bromine atoms) make 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone suitable as a reference compound for analytical method development [1]. Its distinct isotopic signature facilitates unambiguous identification by LC-MS and GC-MS in reaction monitoring, while its elevated melting point supports its use as a melting point standard for calibrating hot-stage microscopy apparatus in the 100–115 °C range. The computed XLogP3 of 2.9 provides a reference data point for chromatographic method development using reversed-phase HPLC .

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